5-(2,3-dimethylphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
CAS No.:
Cat. No.: VC15658233
Molecular Formula: C29H23NO5
Molecular Weight: 465.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H23NO5 |
|---|---|
| Molecular Weight | 465.5 g/mol |
| IUPAC Name | 5-(2,3-dimethylphenyl)-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
| Standard InChI | InChI=1S/C29H23NO5/c1-15-11-13-18(14-12-15)24-22-23(28(34)30(27(22)33)21-10-6-7-16(2)17(21)3)29(35-24)25(31)19-8-4-5-9-20(19)26(29)32/h4-14,22-24H,1-3H3 |
| Standard InChI Key | GUHDCRVUMJEXGI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC(=C4C)C)C5(O2)C(=O)C6=CC=CC=C6C5=O |
Introduction
The compound 5-(2,3-dimethylphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a complex organic molecule featuring a unique spiro structure that integrates a furo[3,4-c]pyrrole unit with an indene moiety. This compound belongs to the class of polycyclic heterocycles, which are known for their diverse biological activities and chemical properties. The molecular formula of this compound is C₃₁H₃₃N₃O₄, and it has a molecular weight of approximately 505.62 g/mol.
Structural Features
The compound's structure is characterized by multiple aromatic rings and heterocyclic systems, including furo and pyrrole moieties. These structural elements contribute to its potential biological activity and chemical reactivity. The presence of dimethylphenyl and methylphenyl groups adds to the complexity of its structure, potentially influencing its interactions within biological systems.
| Structural Element | Description | Impact on Properties |
|---|---|---|
| Furo[3,4-c]pyrrole Unit | Contributes to heterocyclic properties and potential biological activity | Enhances reactivity and biological interactions |
| Indene Moiety | Part of the spiro structure, influencing steric effects and conjugation | Affects chemical stability and reactivity |
| Dimethylphenyl Group | Adds to the aromatic character and steric bulk | Influences solubility and molecular interactions |
| Methylphenyl Group | Contributes to the aromatic system and potential biological activity | May enhance interactions with biological targets |
Synthesis Methods
The synthesis of 5-(2,3-dimethylphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone typically involves multi-step organic reactions. These methods often require careful optimization of reaction conditions, including temperature control, solvent selection (e.g., dimethylformamide or dichloromethane), and the use of protective groups to prevent unwanted side reactions. Monitoring techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are essential for ensuring purity and yield.
Chemical Reactions and Reactivity
This compound can undergo various chemical reactions typical for polycyclic heterocycles, including electrophilic substitution reactions. The use of Lewis acids as catalysts can enhance these processes. The reactivity is influenced by the presence of multiple aromatic rings and heterocyclic systems, which contribute to its potential for forming complexes or participating in redox reactions.
| Reaction Type | Conditions | Products/Outcomes |
|---|---|---|
| Electrophilic Substitution | Presence of Lewis acids, controlled temperature | Substituted derivatives with altered properties |
| Redox Reactions | Oxidizing or reducing agents, specific solvents | Formation of oxidized or reduced products |
Biological Activity and Potential Applications
While specific biological activities of 5-(2,3-dimethylphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone have not been extensively documented, compounds with similar structures often exhibit potential in fields such as pharmaceuticals and materials science. The unique spiro structure and the presence of multiple aromatic systems suggest that this compound could interact with biological targets in a manner distinct from simpler analogs.
Research Findings and Future Directions
Research on this compound is primarily focused on its synthesis and structural characterization. Future studies could explore its biological activity through in vitro and in vivo assays, as well as its potential applications in drug discovery or materials science. The use of computational models and molecular docking studies could provide insights into its interactions with biological targets.
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